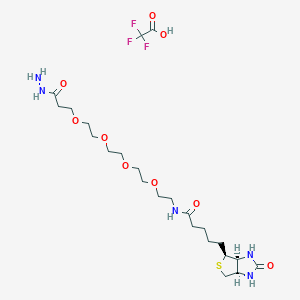

Biotin-PEG4-hydrazide TFA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C23H40F3N5O9S |

|---|---|

Peso molecular |

619.7 g/mol |

Nombre IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C21H39N5O7S.C2HF3O2/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20;3-2(4,5)1(6)7/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29);(H,6,7)/t16-,17-,20-;/m0./s1 |

Clave InChI |

WNVSDNSIKBEFPO-KYCOEFPESA-N |

SMILES isomérico |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2.C(=O)(C(F)(F)F)O |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

Biotin-PEG4-hydrazide TFA: A Comprehensive Technical Guide for Researchers

An in-depth examination of the structure, function, and applications of Biotin-PEG4-hydrazide TFA in biological research and drug development.

Core Function and Mechanism of Action

This compound is a specialized biotinylation reagent designed for the targeted labeling of biomolecules.[1][2] Its primary function is to covalently attach a biotin (B1667282) molecule to a target, enabling subsequent detection, purification, or tracking through the high-affinity interaction between biotin and streptavidin or avidin.[1][3] The molecule consists of three key components: a biotin moiety for recognition, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive hydrazide group. The trifluoroacetic acid (TFA) salt form ensures stability and solubility.

The hydrophilic PEG4 spacer arm is a critical feature, imparting several advantageous properties. It increases the water solubility of the entire reagent, allowing for reactions in aqueous buffers and enhancing biocompatibility.[1][2][3] This spacer also reduces steric hindrance, providing better access for the biotin to bind to streptavidin.[1] Furthermore, the PEG linker minimizes non-specific binding and aggregation that can occur with more hydrophobic linkers.[1][4]

The reactive hydrazide group is central to the molecule's functionality. It specifically reacts with carbonyl groups, namely aldehydes and ketones, to form a stable hydrazone bond.[1][3][4] This targeted reactivity allows for the selective labeling of molecules containing or engineered to contain these functional groups.

Primary Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various scientific disciplines:

-

Glycoprotein (B1211001) and Carbohydrate Labeling: A primary application is the biotinylation of glycoproteins and other carbohydrate-containing molecules.[1][5][6][7] The cis-diols of sugar residues can be oxidized using sodium periodate (B1199274) to generate aldehyde groups, which then serve as a reactive handle for the hydrazide group of the biotinylation reagent.[1][4][6] This method is particularly useful for labeling antibodies, as the glycosylation sites are often located in the Fc region, away from the antigen-binding site, thus preserving their function.[4][7]

-

Cell Surface Profiling: this compound can be employed to label glycoproteins on the surface of living cells.[1] This enables the study of cell surface proteins, which are crucial for cell signaling, adhesion, and as therapeutic targets.[8]

-

Carboxylic Acid Conjugation: In the presence of a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the hydrazide group can also react with carboxylic acids to form a stable amide bond.[1][3][9] This expands the range of targetable molecules to include proteins (at aspartic and glutamic acid residues) and other molecules containing carboxyl groups.[6][9]

-

PROTAC Development: this compound is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10]

-

Bioconjugation and Diagnostics: The ability to biotinylate a wide range of molecules makes this reagent valuable for developing diagnostic assays, biosensors, and for various bioconjugation applications.[11][12]

Experimental Protocols

Labeling of Glycoproteins via Oxidation

This protocol describes the biotinylation of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehyde groups, followed by reaction with this compound.

Materials:

-

Glycoprotein to be labeled

-

100 mM Sodium Acetate (B1210297) Buffer, pH 5.5

-

Sodium meta-periodate (NaIO₄)

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Desalting column or dialysis equipment

Protocol:

-

Dissolve the glycoprotein in 100 mM sodium acetate buffer (pH 5.5) to a concentration of 5 mg/mL.[6]

-

Prepare a 100 mM solution of sodium periodate in water immediately before use.[6]

-

Add the sodium periodate solution to the glycoprotein solution to a final concentration of 10 mM. Incubate in the dark for 20-30 minutes at room temperature.[6]

-

Remove excess sodium periodate and byproducts by using a desalting column equilibrated with 100 mM sodium acetate buffer, pH 5.5.[4][6]

-

Prepare a 50 mM stock solution of this compound in DMSO.[4]

-

Add the this compound stock solution to the oxidized glycoprotein solution to achieve a final concentration of approximately 5 mM.[4]

-

Incubate the reaction for 2 hours at room temperature.[4]

-

Remove non-reacted this compound by desalting or dialysis.[4]

Labeling of Proteins via Carboxylic Acids

This protocol details the biotinylation of proteins through their carboxylic acid groups using EDC chemistry.

Materials:

-

Protein to be labeled

-

0.1 M MES (2-(N-morpholino)ethanesulfonic acid) Buffer, pH 4.7-5.5

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Desalting column or dialysis equipment

Protocol:

-

Dissolve the protein in 0.1 M MES buffer (pH 4.7-5.5) to a concentration of 5-10 mg/mL.[9]

-

Prepare a 50 mM stock solution of this compound in DMSO.[9]

-

Add the this compound solution to the protein solution to a final concentration of 1.25 mM.[9]

-

Immediately before use, prepare a 500 mM solution of EDC in the reaction buffer.[9]

-

Add the EDC solution to the protein/biotin-hydrazide mixture to a final concentration of approximately 5 mM.[9]

-

Incubate the reaction for 2 hours at room temperature.[9]

-

Remove any precipitate by centrifugation.[9]

-

Purify the biotinylated protein from excess reagents using a desalting column or dialysis.[9]

Quantitative Data Summary

| Parameter | Glycoprotein Labeling (Oxidation) | Protein Labeling (Carboxylic Acid) | Reference |

| Protein Concentration | 5 mg/mL | 5-10 mg/mL | [6][9] |

| Reaction Buffer | 100 mM Sodium Acetate, pH 5.5 | 0.1 M MES, pH 4.7-5.5 | [6][9] |

| Oxidizing Agent | 10 mM Sodium Periodate | N/A | [6] |

| Coupling Agent | N/A | ~5 mM EDC | [9] |

| Biotin Reagent Conc. | ~5 mM | 1.25 mM | [4][9] |

| Reaction Time | 2 hours | 2 hours | [4][9] |

| Reaction Temperature | Room Temperature | Room Temperature | [4][9] |

Visualizing the Mechanisms

Glycoprotein Labeling Workflow

Caption: Workflow for biotinylating glycoproteins using Biotin-PEG4-hydrazide.

Carboxylic Acid Labeling Pathway

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Biotin-PEG4-Hydrazide, 756525-97-0 | BroadPharm [broadpharm.com]

- 3. interchim.fr [interchim.fr]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Biotin-PEG2-Hydrazide, 2413847-26-2 | BroadPharm [broadpharm.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Biotin-PEG2-Hydrazide | AxisPharm [axispharm.com]

- 12. purepeg.com [purepeg.com]

Biotin-PEG4-hydrazide TFA chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-hydrazide TFA, a key reagent in modern bioconjugation and drug development. It details its chemical structure, properties, and applications, with a focus on experimental protocols and quantitative data.

Core Concepts: Chemical Structure and Properties

This compound is a biotinylation reagent that facilitates the covalent attachment of biotin (B1667282) to other molecules. The trifluoroacetate (B77799) (TFA) salt form enhances its stability and solubility.

Chemical Structure:

-

Biotin: A vitamin that exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin, forming the basis for numerous detection and purification systems.

-

PEG4 (Polyethylene Glycol) Spacer: A four-unit polyethylene (B3416737) glycol linker that increases the reagent's hydrophilicity, reducing aggregation of the labeled molecule and minimizing steric hindrance for biotin-avidin binding.[1]

-

Hydrazide Group (-NH-NH2): A reactive functional group that specifically targets and couples with aldehyde or ketone groups.

A visual representation of the logical relationship between these components is provided below.

Logical structure of Biotin-PEG4-hydrazide.

Physicochemical Properties:

A summary of the key physicochemical properties of Biotin-PEG4-hydrazide and its TFA salt is presented in the table below.

| Property | Biotin-PEG4-hydrazide (Free Base) | This compound |

| CAS Number | 756525-97-0[2][3] | Not Available |

| Molecular Formula | C21H39N5O7S[2][3] | C23H40F3N5O9S[4] |

| Molecular Weight | 505.63 g/mol [2][3] | 619.65 g/mol [4] |

| Appearance | White solid | White solid[4] |

| Solubility | Insoluble in water; soluble in DMSO[5] | Soluble in DCM, MeOH, DMF, and DMSO[4] |

| Storage | Store at -20°C[2] | Store at -20°C[4] |

Mechanism of Action and Applications

The primary application of Biotin-PEG4-hydrazide is the biotinylation of molecules containing carbonyl groups (aldehydes and ketones). This is particularly useful for labeling glycoproteins.

Reaction Mechanism:

The labeling process typically involves two main steps:

-

Oxidation of Glycans: The carbohydrate moieties (glycans) of glycoproteins are oxidized using a mild oxidizing agent, such as sodium periodate (B1199274) (NaIO4), to generate aldehyde groups. This oxidation is often targeted to sialic acid residues or other sugar units with vicinal diols.[1]

-

Hydrazone Bond Formation: The hydrazide group of Biotin-PEG4-hydrazide reacts with the newly formed aldehyde groups to form a stable hydrazone bond. This reaction is most efficient at a slightly acidic pH (typically pH 5-7).[1] For enhanced stability, the resulting hydrazone bond can be further reduced to a secondary amine using a reducing agent like sodium cyanoborohydride.[1]

The general workflow for glycoprotein (B1211001) labeling is illustrated below.

General workflow for labeling glycoproteins.

Applications in Research and Drug Development:

-

Glycoprotein Labeling and Detection: Biotinylated glycoproteins can be easily detected and quantified using avidin or streptavidin conjugates, such as those linked to enzymes (e.g., HRP) or fluorescent probes.[1]

-

Cell Surface Glycoprotein Profiling: This reagent is used to label glycoproteins on the surface of living cells, enabling their isolation and identification, which is crucial for studying cell-cell interactions, signaling, and identifying disease biomarkers.

-

Immunoassays: Biotin-labeled antibodies and other proteins are widely used in various immunoassay formats, including ELISA and Western blotting.[1]

-

Affinity Purification: The strong interaction between biotin and avidin/streptavidin allows for the efficient purification of biotinylated molecules and their binding partners from complex mixtures.[1]

-

PROTACs: Biotin-PEG4-hydrazide can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[6]

Experimental Protocols

Detailed methodologies are essential for the successful application of Biotin-PEG4-hydrazide. Below are representative protocols for glycoprotein labeling and the quantification of biotinylation.

Protocol 1: Biotinylation of Glycoproteins (e.g., Antibodies)

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Glycoprotein (e.g., antibody) at 1-5 mg/mL in a suitable buffer.

-

This compound.

-

Sodium meta-periodate (NaIO4).

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.

-

Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 (PBS).

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Desalting columns or dialysis equipment for purification.

Procedure:

-

Oxidation of Glycoprotein:

-

Prepare a 20 mM solution of NaIO4 in Oxidation Buffer immediately before use.

-

Mix the glycoprotein solution with the NaIO4 solution at a 1:1 ratio.

-

Incubate the reaction on ice for 30 minutes in the dark.

-

Remove excess periodate by desalting or dialysis into the Coupling Buffer.

-

-

Biotinylation Reaction:

-

Prepare a 50 mM stock solution of this compound in anhydrous DMSO.

-

Add the Biotin-PEG4-hydrazide solution to the oxidized glycoprotein to achieve a final concentration of 5-10 mM.

-

Incubate the reaction for 2 hours at room temperature.

-

-

Purification:

-

Remove unreacted Biotin-PEG4-hydrazide by desalting or dialysis against PBS.

-

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotin incorporation.

Materials:

-

Biotinylated protein sample.

-

HABA/Avidin solution.

-

Spectrophotometer.

Procedure:

-

Preparation: Ensure the biotinylated protein sample is free of unconjugated biotin by thorough purification.

-

Measurement:

-

Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).

-

Add a known volume of the biotinylated protein solution to the HABA/Avidin solution and mix.

-

Measure the absorbance of the mixture at 500 nm after the reading stabilizes (A500_final).

-

-

Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated using the change in absorbance and the extinction coefficient of the HABA-avidin complex.

Quantitative Data

The efficiency of biotinylation can vary depending on the protein and the reaction conditions. The table below presents a hypothetical summary of expected results from a biotinylation experiment.

| Protein | Molar Excess of Biotin-PEG4-hydrazide | Moles of Biotin per Mole of Protein (Mean ± SD) |

| Rabbit IgG | 20x | 3.5 ± 0.4 |

| Rabbit IgG | 50x | 6.2 ± 0.7 |

| Ovalbumin | 20x | 2.1 ± 0.3 |

| Ovalbumin | 50x | 4.5 ± 0.5 |

Signaling Pathways and Logical Relationships

While specific signaling pathway diagrams involving Biotin-PEG4-hydrazide are not commonly published, its application in cell surface glycoprotein labeling is instrumental in studying various signaling events. For instance, by labeling and subsequently identifying cell surface glycoproteins, researchers can investigate their roles in receptor-ligand interactions, cell adhesion, and transmembrane signaling.

The logical workflow for investigating cell surface protein interactions using this reagent is depicted below.

Workflow for cell surface glycoprotein analysis.

Safety Information

For this compound, specific safety data sheets (SDS) are not widely available in public domains. However, based on the data for similar biotin hydrazide compounds, the following precautions should be taken:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Storage: Store in a cool, dry, and well-ventilated area at -20°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to obtain the specific SDS from the supplier before handling this chemical.

This guide provides a foundational understanding of this compound for its effective and safe use in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

The Core Mechanism of Biotin-Hydrazide Conjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action behind biotin-hydrazide conjugation, a pivotal technique for the selective labeling of biomolecules. This guide provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and a summary of key data to empower researchers in their application of this powerful methodology.

Introduction to Biotin-Hydrazide Conjugation

Biotin-hydrazide is a biotinylation reagent that enables the covalent attachment of a biotin (B1667282) label to target molecules.[1] This process is highly valuable in a myriad of research applications, including glycoprotein (B1211001) analysis, cell-surface labeling, and immunoassay development.[2] The core of this technique lies in the specific reaction between the hydrazide moiety of biotin-hydrazide and a carbonyl group (an aldehyde or ketone) on the target biomolecule.[3][4] This reaction forms a stable hydrazone bond, effectively tagging the molecule with biotin for subsequent detection, purification, or analysis using avidin (B1170675) or streptavidin conjugates.[2][5]

The Chemical Mechanism of Action

The primary mechanism of biotin-hydrazide conjugation involves the nucleophilic attack of the terminal hydrazide group (-NH-NH2) on an electrophilic carbonyl group. This reaction is most efficient under mildly acidic conditions (pH 4-6) and results in the formation of a covalent hydrazone linkage.[1][2][5]

There are two principal strategies for introducing the requisite carbonyl groups onto biomolecules for biotin-hydrazide labeling:

-

Oxidation of Carbohydrates: This is the most common application, particularly for labeling glycoproteins, polysaccharides, and glycolipids.[6][7] The cis-diol groups of sugar residues, such as sialic acid, are oxidized using a mild oxidizing agent like sodium meta-periodate (NaIO4) to generate aldehyde groups.[6][8] Biotin-hydrazide then specifically reacts with these newly formed aldehydes.[6] This method is advantageous as it often targets glycosylation sites away from the protein's active domains, thus preserving its function.[8][9]

-

Carbodiimide-mediated Coupling to Carboxylic Acids: Biotin-hydrazide can also be used to label proteins and peptides at their carboxyl groups (aspartic and glutamic acid residues).[6][7] This is achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), which activates the carboxyl groups to react with the hydrazide, forming an amide bond.[9]

Below is a diagram illustrating the general chemical reaction of biotin-hydrazide with an aldehyde.

Caption: Chemical reaction of Biotin-Hydrazide with an aldehyde.

Experimental Protocols

Detailed methodologies for the two primary applications of biotin-hydrazide conjugation are provided below.

Protocol for Labeling Glycoproteins

This protocol is designed for the biotinylation of carbohydrate groups on glycoproteins.[6]

Materials:

-

Glycoprotein to be labeled

-

100 mM Sodium Acetate, pH 5.5

-

Sodium meta-periodate (NaIO4)

-

Biotin-Hydrazide

-

Dimethylsulfoxide (DMSO)

-

Gel filtration column (e.g., Sephadex G-25)[10]

Procedure:

-

Dissolve the glycoprotein in 100 mM sodium acetate, pH 5.5, to a final concentration of 1-5 mg/mL.[10]

-

Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 100 mM sodium acetate, pH 5.5.[10]

-

Mix the glycoprotein solution with the periodate (B1199274) solution in a 1:1 ratio.[10]

-

Incubate the reaction on ice (0-4°C) for 30 minutes in the dark.[6][10]

-

Remove the excess periodate by desalting the oxidized glycoprotein using a gel filtration column equilibrated with 100 mM sodium acetate, pH 5.5.[6][10]

-

Dissolve biotin-hydrazide in DMSO to a concentration of 25-50 mM.[10]

-

Add the biotin-hydrazide solution to the desalted, oxidized glycoprotein solution to achieve a final biotin-hydrazide concentration of 5-10 mM.[10]

-

Incubate the reaction for 2 hours at room temperature.[10]

-

Remove unreacted biotin-hydrazide by dialysis or gel filtration.[6][10]

Protocol for Labeling Proteins via Carboxyl Groups

This procedure is for labeling carboxyl groups on proteins using EDC-mediated coupling.[7]

Materials:

-

Protein to be labeled

-

150 mM NaCl

-

Biotin-Hydrazide

-

Dimethylsulfoxide (DMSO)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide-HCl (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS) (optional)[7]

Procedure:

-

Dissolve the protein in 150 mM NaCl at a concentration of 5-10 mg/mL. Ensure the pH is between 5.0 and 6.0.[7]

-

Dissolve biotin-hydrazide in DMSO to a concentration of 50 mg/mL.[7]

-

Dissolve EDC in 150 mM NaCl to a concentration of 100 mg/mL.[7]

-

(Optional) Dissolve sulfo-NHS in 150 mM NaCl to a concentration of 10 mg/mL.[7]

-

Add the biotin-hydrazide solution to the protein solution.

-

Add the EDC solution (and optional sulfo-NHS solution) to the protein-biotin-hydrazide mixture.

-

Incubate the reaction for 2 hours to overnight at room temperature.[9]

-

Remove unreacted reagents by dialysis or gel filtration.[9]

Data Presentation

The following tables summarize key quantitative and qualitative data related to biotin-hydrazide and its conjugation.

Table 1: Properties of Biotin-Hydrazide

| Property | Value | Reference |

| Alternative Names | (+)-Biotin Hydrazide; Biotin-Hz; Hydrazide Biotin | [10] |

| CAS Number | 66640-86-6 | [1][10] |

| Chemical Formula | C10H18N4O2S | [1][10] |

| Molecular Weight | 258.34 g/mol | [1][10] |

| Spacer Arm Length | 15.7 Å | [10] |

| Solubility | Highly soluble in DMSO (50mM), less soluble in water (5mM) | [1] |

| Reactive Group | Hydrazide (-NH-NH2) | [3] |

| Target Group | Aldehydes and ketones | [3] |

| Optimal pH for Reaction | 4-6 | [1][5] |

Table 2: Typical Reaction Conditions

| Parameter | Glycoprotein Labeling | Carboxyl Group Labeling |

| Protein Concentration | 1-5 mg/mL[10] | 5-10 mg/mL[7] |

| Biotin-Hydrazide Concentration | 5-10 mM[10] | Varies, often in molar excess |

| Oxidizing Agent (Glycoproteins) | 10-20 mM Sodium meta-periodate[6][10] | N/A |

| Coupling Agent (Carboxyls) | N/A | EDC (e.g., 100 mg/mL stock)[7] |

| Reaction Buffer | 100 mM Sodium Acetate, pH 5.5[6][10] | 150 mM NaCl, pH 5-6[7] |

| Reaction Temperature | Oxidation: 0-4°C; Conjugation: Room Temp[10] | Room Temperature[9] |

| Reaction Time | Oxidation: 30 min; Conjugation: 2 hours[10] | 2 hours to overnight[9] |

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the application of biotin-hydrazide conjugation.

Caption: Workflow for glycoprotein labeling with biotin-hydrazide.

Caption: Logical flow of biotin-hydrazide application in research.

Applications in Research and Drug Development

Biotin-hydrazide conjugation is a versatile tool with numerous applications:

-

Glycoprotein Analysis: It allows for the specific labeling and subsequent enrichment of glycoproteins for studies involving mass spectrometry or lectin affinity assays.[2]

-

Cell-Surface Labeling: This technique can be used to map carbohydrate patterns on the cell surface, which is crucial for understanding cell-cell interactions and signaling.[2]

-

Immunoassay Development: Biotin-tagged antigens or antibodies can be prepared for use in ELISAs, Western blots, and other immunoassays.[2]

-

Affinity Purification: Biotinylated molecules can be immobilized on streptavidin-coated surfaces for the selective capture of binding partners.[2]

-

Drug Delivery: Biotin conjugation is explored for targeted drug delivery to cancer cells that overexpress biotin transporters.[11][12]

Conclusion

Biotin-hydrazide conjugation is a robust and specific method for labeling biomolecules at oxidized carbohydrate moieties or carboxyl groups. Its reliability and versatility make it an indispensable tool for researchers in various fields, from basic cell biology to advanced drug development. Understanding the core mechanism and optimizing the experimental conditions are key to leveraging the full potential of this powerful technique.

References

- 1. cephamls.com [cephamls.com]

- 2. aestusbiotech.com [aestusbiotech.com]

- 3. HOOK™-Biotin-Hydrazide Labeling Kit [gbiosciences.com]

- 4. Biotin Hydrazide Biotins Conjugation Reagent - Creative Biolabs [creative-biolabs.com]

- 5. interchim.fr [interchim.fr]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. files.mtstatic.com [files.mtstatic.com]

- 10. proteochem.com [proteochem.com]

- 11. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Strategic Advantage of PEG4 Spacers in Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and therapeutic development, the precise labeling and detection of molecules are paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, remains a cornerstone technique due to the high-affinity interaction between biotin and streptavidin. However, the success of this powerful tool often hinges on a seemingly minor yet critical component: the spacer arm that links biotin to the target molecule. This technical guide provides a comprehensive exploration of the role and benefits of the polyethylene (B3416737) glycol (PEG) spacer, specifically the four-unit PEG (PEG4), in biotinylation reagents.

The Core Role of the Spacer Arm in Biotinylation

The interaction between biotin and the binding pocket of streptavidin or avidin (B1170675) is highly specific and exceptionally strong. However, steric hindrance can significantly impede this interaction, especially when biotin is attached to bulky molecules like proteins or antibodies. The spacer arm's primary function is to extend the biotin moiety away from the surface of the labeled molecule, thereby minimizing steric hindrance and allowing for more efficient binding to streptavidin.

Unveiling the Superiority of the PEG4 Spacer

While various spacer arms, such as those with long alkyl chains, have been employed in biotinylation reagents, the PEG4 spacer offers a unique combination of properties that enhance the performance and reliability of biotinylation-based assays.

Enhanced Solubility and Reduced Aggregation

One of the most significant advantages of the PEG4 spacer is its inherent hydrophilicity.[1][2] This property is transferred to the biotinylated molecule, leading to a notable increase in its water solubility.[3][4] In contrast, biotinylation reagents with hydrophobic alkyl spacers can decrease the solubility of the labeled protein, often leading to aggregation and precipitation, which can compromise experimental results.[2] Studies have demonstrated that antibodies labeled with PEG-containing biotin tags exhibit less aggregation during long-term storage compared to those labeled with non-PEG counterparts.[2]

Minimized Steric Hindrance and Improved Binding

The flexible nature of the PEG chain, combined with its length, effectively distances the biotin from the surface of the conjugated molecule.[5] This increased distance and flexibility significantly reduce steric hindrance, allowing for more efficient binding of the biotin to the deep biotin-binding pocket of streptavidin.[6] This can lead to improved signal intensity and sensitivity in various applications.

Reduced Non-Specific Binding and Background Noise

The hydrophilic and bio-inert nature of PEG helps to prevent non-specific binding of the biotinylated molecule to other surfaces or proteins in the experimental system.[4] This reduction in non-specific interactions is crucial for achieving a high signal-to-noise ratio in sensitive assays like ELISA and Western blotting, leading to clearer and more reliable data.[7]

Biocompatibility and Reduced Immunogenicity

Polyethylene glycol is well-known for its biocompatibility and low immunogenicity.[1] When used in in vivo or cell-based applications, biotinylation reagents with PEG spacers are less likely to elicit an immune response or cause adverse cellular reactions compared to reagents with other types of spacers.

Quantitative Comparison of Spacer Arms

While extensive head-to-head comparative studies are not always available in a single publication, the existing literature provides valuable insights into the performance of different spacer arms. The following table summarizes key quantitative and qualitative comparisons.

| Property | PEG4 Spacer | Long-Chain Alkyl Spacer (e.g., LC-LC) | Reference |

| Solubility of Conjugate | High (hydrophilic nature of PEG imparts water solubility) | Lower (hydrophobic nature of alkyl chain can decrease solubility and lead to aggregation) | [2] |

| Binding Affinity (to Streptavidin) | High (reduced steric hindrance allows for efficient binding) | Can be high, but may be reduced by steric hindrance depending on the labeled molecule | [1] |

| Steric Hindrance | Minimized due to flexibility and length | Can be significant, especially with bulky molecules | [6] |

| Non-Specific Binding | Low (hydrophilic and inert nature reduces non-specific interactions) | Higher potential for non-specific hydrophobic interactions | [4] |

| Aggregation of Labeled Protein | Reduced | Increased potential for aggregation | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing PEG4-biotinylation reagents.

Protocol for Antibody Biotinylation using NHS-PEG4-Biotin

This protocol describes the labeling of a primary antibody with NHS-PEG4-Biotin for use in applications such as Western blotting or ELISA.

Materials:

-

Antibody to be biotinylated (in an amine-free buffer, e.g., PBS)

-

NHS-PEG4-Biotin

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Reaction buffer (e.g., 1X PBS, pH 7.2-7.4)

Procedure:

-

Antibody Preparation: Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.

-

NHS-PEG4-Biotin Solution Preparation: Immediately before use, dissolve NHS-PEG4-Biotin in DMSO to a final concentration of 8.5 mM (e.g., add 100 µL of DMSO to 0.5 mg of NHS-PEG4-Biotin).[8]

-

Biotinylation Reaction: Add a 20- to 50-fold molar excess of the NHS-PEG4-Biotin solution to the antibody solution.[9] Gently mix by pipetting. The optimal molar ratio should be determined empirically for each antibody.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][11]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide).

-

Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.[9]

Protocol for Cell Surface Protein Biotinylation using Sulfo-NHS-PEG4-Biotin

This protocol is designed for labeling proteins on the surface of living cells, as the sulfonate group on Sulfo-NHS-PEG4-Biotin makes it membrane-impermeable.

Materials:

-

Adherent or suspension cells

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Sulfo-NHS-PEG4-Biotin

-

Quenching solution (e.g., 50 mM Glycine or Tris in PBS)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium and serum proteins.

-

Biotinylation Reagent Preparation: Immediately before use, prepare a solution of Sulfo-NHS-PEG4-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.5 mg/mL.

-

Biotinylation: Resuspend or cover the cells with the Sulfo-NHS-PEG4-Biotin solution and incubate for 30 minutes at 4°C with gentle agitation.

-

Quenching: Remove the biotinylation solution and wash the cells once with the quenching solution to stop the reaction. Incubate for 10 minutes at 4°C.

-

Washing: Wash the cells three times with ice-cold PBS to remove any unreacted biotinylation reagent and quenching solution.

-

Cell Lysis: Proceed with cell lysis using an appropriate lysis buffer for downstream applications such as immunoprecipitation or Western blotting.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) provide clear visual representations of experimental workflows and signaling pathways.

Caption: Workflow for Antibody Biotinylation.

Caption: Immunoprecipitation using a Biotinylated Antibody.

Caption: EGFR Signaling Pathway Probed with Biotin-PEG4-EGF.[12]

Conclusion

The choice of biotinylation reagent can have a profound impact on the outcome of an experiment. The PEG4 spacer offers a clear advantage over traditional alkyl-based spacers by enhancing the solubility of labeled molecules, minimizing steric hindrance, and reducing non-specific binding. These properties translate into more robust and reliable data in a wide range of applications, from basic research to drug discovery. For scientists and researchers seeking to optimize their biotinylation strategies, reagents incorporating a PEG4 spacer represent a superior choice for achieving high-quality, reproducible results.

References

- 1. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. interchim.fr [interchim.fr]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Influence of a poly-ethylene glycol spacer on antigen capture by immobilized antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifouling Surface Layers for Improved Signal-to-Noise of Particle-Based Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fortislife.com [fortislife.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

applications of biotin-PEG linkers in biochemistry

An In-depth Technical Guide to the Applications of Biotin-PEG Linkers in Biochemistry

Introduction

Biotin-Polyethylene Glycol (PEG) linkers are bifunctional molecules that have become indispensable tools in biochemistry, molecular biology, and drug development.[1][2] They synergistically combine the high-affinity, specific binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the advantageous physicochemical properties of PEG.[] The PEG component acts as a flexible, hydrophilic spacer that enhances the solubility and stability of conjugated molecules, reduces steric hindrance, and minimizes non-specific interactions and immunogenicity.[4][5][6] This unique architecture enables the precise and stable conjugation of biotin to a vast array of biomolecules, including proteins, peptides, antibodies, and nucleic acids, as well as surfaces like nanoparticles and microplates.[2][7]

This guide provides a comprehensive overview of the core applications of biotin-PEG linkers, with a focus on targeted drug delivery, immunoassays, protein purification, and surface functionalization. It includes detailed experimental protocols, quantitative data, and workflow visualizations to serve as a technical resource for researchers, scientists, and professionals in drug development.

Core Principles and Components

The functionality of a biotin-PEG linker is derived from its three key components:

-

Biotin: A vitamin that binds with exceptionally high affinity and specificity to the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal anchor for detection, purification, and targeting applications.[][9]

-

PEG Spacer: A flexible, hydrophilic polymer chain of repeating ethylene (B1197577) oxide units.[10] The PEG spacer physically separates the biotin moiety from the conjugated molecule, which helps to overcome steric hindrance and ensures that the biotin remains accessible for binding to streptavidin.[6] The length of the PEG chain can be precisely controlled to optimize performance for different applications.[7][11] Longer PEG chains generally offer greater flexibility and solubility.[7]

-

Reactive Group: A terminal functional group that allows for the covalent attachment of the linker to a target molecule. The choice of reactive group depends on the available functional groups on the target biomolecule (e.g., primary amines, thiols).[7]

Table 1: Common Reactive Groups on Biotin-PEG Linkers and Their Targets

| Reactive Group | Target Functional Group | Biomolecule Target Examples | Linkage Formed |

| NHS Ester | Primary Amine (-NH₂) | Proteins (Lysine residues, N-terminus) | Amide |

| Maleimide | Thiol / Sulfhydryl (-SH) | Proteins (Cysteine residues) | Thioether |

| Azide / Alkyne | Alkyne / Azide | Molecules modified for "Click Chemistry" | Triazole |

| Thiol (SH) | Maleimides, Thiol Groups | Pre-activated surfaces, Disulfide exchange | Thioether, Disulfide |

| Silane (B1218182) | Hydroxyl (-OH) | Glass, silica (B1680970), and other surfaces | Siloxane |

Data compiled from multiple sources.[][7][12]

Key Application: Targeted Drug Delivery

Biotin-PEG linkers are extensively used to create targeted drug delivery systems, particularly for cancer therapy.[1][] The strategy involves attaching biotin-PEG to nanocarriers like liposomes, micelles, or nanoparticles that encapsulate a therapeutic agent.[1] These biotinylated nanocarriers can then target cancer cells that overexpress biotin receptors.[4] The PEG component provides a "stealth" effect, forming a protective hydrophilic layer that helps the nanocarrier evade the immune system and prolongs its circulation time in the bloodstream.[4][13][14]

This targeted approach enhances the accumulation of the drug at the tumor site, improving therapeutic efficacy while minimizing off-target toxicity to healthy tissues.[1][] Some systems incorporate cleavable linkers that release the drug payload in response to specific stimuli within the tumor microenvironment, such as changes in pH or redox potential.[1][]

Protocol: Functionalization of Nanoparticles with Biotin-PEG-Amine

This protocol is adapted from a method for modifying Poly(d,l-lactide-co-glycolide) (PLGA) nanoparticles.[15][16] It utilizes cyanuric chloride chemistry for activation.

-

Nanoparticle Preparation: Prepare PLGA nanoparticles (approx. 200 nm diameter) using a standard oil-in-water emulsion method.

-

Surface Activation:

-

Suspend the nanoparticles in a suitable organic solvent (e.g., acetone).

-

Add cyanuric chloride to the suspension and stir for 1 hour at 0°C to activate the nanoparticle surface.

-

Wash the nanoparticles repeatedly by centrifugation and resuspension in the solvent to remove excess cyanuric chloride.

-

-

Conjugation with Biotin-PEG:

-

Resuspend the activated nanoparticles in the solvent.

-

Add a solution of Biotin-PEG-Amine and an appropriate base (e.g., triethylamine).

-

Allow the reaction to proceed for several hours at room temperature with continuous stirring.

-

-

Purification:

-

Wash the functionalized nanoparticles extensively via centrifugation and resuspension in a buffered aqueous solution (e.g., PBS) to remove unreacted Biotin-PEG-Amine and byproducts.

-

-

Quantification and Storage:

Key Application: Bioconjugation and Immunoassays

Biotin-PEG linkers are fundamental to many modern immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), Western blotting, and microarrays.[1] In these applications, a detection molecule (e.g., a primary or secondary antibody) is labeled with biotin. The strong and specific interaction between biotin and enzyme-conjugated streptavidin is then used to generate a detectable signal.

The PEG spacer is crucial in this context as it extends the biotin moiety away from the antibody, ensuring it remains accessible to the bulky streptavidin-enzyme conjugate, thereby enhancing signal amplification and assay sensitivity.[5]

Protocol: Biotinylation of IgG Antibodies with NHS-PEG-Biotin

This protocol is a generalized procedure for labeling antibodies with an amine-reactive Biotin-PEG-NHS ester.[17][18]

-

Materials & Buffers:

-

Calculations:

-

Determine the moles of antibody to be labeled.

-

To achieve a typical labeling ratio of 3-5 biotins per antibody, a 20- to 50-fold molar excess of the biotin reagent is often used.[17] The optimal ratio should be determined empirically.

-

-

Procedure:

-

Equilibrate the vial of NHS-PEG-Biotin to room temperature before opening to prevent moisture condensation.[17][19]

-

Prepare a stock solution (e.g., 10-20 mM) of the NHS-PEG-Biotin in DMSO or DMF immediately before use. Do not store the reconstituted reagent as the NHS ester readily hydrolyzes.[17][18]

-

Add the calculated volume of the biotin reagent solution to the antibody solution. The final concentration of organic solvent should not exceed 10%.[17]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[17][18]

-

Remove the excess, non-reacted biotin reagent using a desalting column or by dialyzing against PBS.

-

Table 2: Typical Reaction Parameters for IgG Biotinylation

| Parameter | Value | Rationale / Notes |

| Protein Concentration | 1 - 10 mg/mL | More dilute solutions may require a higher molar excess of the biotin reagent.[17] |

| Molar Excess of Reagent | 20-fold to 50-fold | Varies based on desired labeling density and protein concentration. |

| Reaction pH | 7.0 - 9.0 | NHS esters react efficiently with primary amines at neutral to slightly alkaline pH.[17] |

| Reaction Time | 30-60 min (RT) or 2 hrs (on ice) | Longer times do not typically improve efficiency and may risk protein degradation.[19] |

| Quenching (Optional) | Add Tris or Glycine buffer | Can be used to stop the reaction by consuming unreacted NHS esters. |

Key Application: Surface Functionalization

Biotin-PEG linkers are widely used to modify surfaces for various biochemical applications, including biosensors, microarrays, and cell adhesion studies.[12][20] Linkers with specific reactive groups, such as silanes, can covalently attach the biotin-PEG molecule to glass or silica surfaces.[12] The PEG layer passivates the surface, reducing non-specific protein adsorption, while the terminal biotin allows for the controlled and oriented immobilization of streptavidin-conjugated biomolecules.[12] This technique is also used to functionalize gold nanoparticles with thiol-terminated biotin-PEG linkers for use as probes in detection assays.[21]

Protocol: Modification of Glass Surfaces with Biotin-PEG-Silane

This protocol is based on a general procedure for modifying silica-based surfaces.[12]

-

Surface Cleaning and Activation:

-

Thoroughly clean the glass or silica surface with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by plasma cleaning to remove organic residues and generate surface hydroxyl (-OH) groups. (Caution: Piranha solution is extremely corrosive and requires appropriate safety precautions).

-

Rinse extensively with ultrapure water and dry under a stream of nitrogen.

-

-

Silanization Procedure:

-

Prepare a fresh solution of Biotin-PEG-Silane (e.g., 10-50 mg/mL) in an ethanol (B145695)/water mixture (e.g., 95%/5% v/v).[12]

-

Immerse the cleaned and activated surfaces in the silane solution.

-

Allow the reaction to proceed for 30 minutes at room temperature or 2 hours at 4°C.[12]

-

The triethoxysilane (B36694) group will hydrolyze and form covalent bonds with the surface hydroxyl groups.

-

-

Washing and Curing:

-

Remove the surfaces from the solution and rinse thoroughly with ethanol and then distilled water to remove any non-covalently bound reagent.[12]

-

Cure the coated surface by baking in an oven (e.g., at 110°C for 30 minutes) to promote stable siloxane bond formation.

-

-

Verification:

-

The success of the biotinylation can be verified by incubating the surface with a fluorescently labeled streptavidin and measuring the resulting fluorescence.

-

Conclusion

Biotin-PEG linkers are exceptionally versatile reagents that have profoundly impacted numerous areas of biochemical and biomedical research.[1] Their modular design, combining the robust biotin-streptavidin interaction with the beneficial properties of a PEG spacer, allows for innovative solutions in targeted drug delivery, sensitive diagnostic assays, and advanced biomaterial design.[2][4] By understanding the core principles and having access to detailed protocols, researchers can effectively leverage these powerful tools to enhance the precision, stability, and efficacy of their experimental systems. The continued development of novel biotin-PEG linkers with different lengths, cleavable sites, and reactive functionalities promises to further expand their applications in the future.[][22]

References

- 1. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 2. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 4. updates.reinste.com [updates.reinste.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]

- 7. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 9. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 10. adcreview.com [adcreview.com]

- 11. mdpi.com [mdpi.com]

- 12. Silane PEG Biotin [nanocs.net]

- 13. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 14. purepeg.com [purepeg.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

Biotin-PEG4-hydrazide TFA molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Biotin-PEG4-hydrazide trifluoroacetate (B77799) (TFA) salt, a key reagent in bioconjugation and molecular biology. It details the compound's chemical properties, its primary application in the targeted labeling of biomolecules, and provides an experimental protocol for a common use case.

Compound Overview

Biotin-PEG4-hydrazide is a biotinylation reagent that incorporates a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer arm. This spacer enhances water solubility and minimizes steric hindrance, facilitating the interaction between the biotin (B1667282) moiety and its binding partners, such as avidin (B1170675) or streptavidin. The terminal hydrazide group (—NH-NH₂) is a reactive functional group that specifically targets and couples with aldehyde and ketone groups. This reagent is typically supplied as a trifluoroacetate (TFA) salt, which can influence its molecular weight and handling properties.

Chemical and Physical Properties

The key quantitative data for Biotin-PEG4-hydrazide and its TFA salt are summarized below. The TFA salt is the form often supplied commercially, while the free base properties are also provided for clarity in experimental calculations.

| Property | Biotin-PEG4-hydrazide | Biotin-PEG4-hydrazide TFA Salt |

| Molecular Formula | C₂₁H₃₉N₅O₇S | C₂₃H₄₀F₃N₅O₉S |

| Molecular Weight | 505.63 g/mol | 619.65 g/mol [1] |

| CAS Number | 756525-97-0[2] | Not available |

| Form | Solid or viscous liquid[3] | Solid |

| Solubility | Soluble in DMSO, DMF, MeOH, and water[2] | Soluble in Water, DMSO, DCM, DMF |

| Storage | Store at -20°C[2] | Refer to Certificate of Analysis for specific storage conditions. |

Core Application: Biotinylation of Glycoproteins

The primary application for Biotin-PEG4-hydrazide is the selective labeling of glycoproteins and other carbohydrate-containing molecules.[2][4] The experimental strategy hinges on the chemical generation of aldehyde groups within the carbohydrate moieties of these biomolecules, which then serve as reactive targets for the hydrazide group.

Principle of Reaction

The process involves two key steps:

-

Oxidation: The cis-diol groups present in sugar residues (e.g., sialic acid, mannose) of glycoproteins are oxidized using a mild oxidizing agent, most commonly sodium meta-periodate (NaIO₄).[5][6][7] This reaction cleaves the carbon-carbon bond of the diol and converts the hydroxyl groups into reactive aldehyde groups.

-

Conjugation: The newly formed aldehyde groups react with the hydrazide moiety of Biotin-PEG4-hydrazide in a condensation reaction. This forms a stable hydrazone bond, effectively tethering the biotin molecule to the glycoprotein (B1211001).[2][4] This reaction is most efficient under slightly acidic conditions (pH 4-6).[8]

This targeted approach allows for the specific biotinylation of the glycosylated portions of proteins, leaving other functional groups, such as amines and sulfhydryls, unmodified.

Experimental Protocols

The following is a generalized protocol for the biotinylation of a glycoprotein using Biotin-PEG4-hydrazide. Optimization of reagent concentrations, incubation times, and buffer conditions may be necessary for specific applications.

Materials

-

Glycoprotein of interest

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Sodium Acetate (B1210297) Buffer (100 mM, pH 5.5)

-

Coupling Buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5)

-

Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

Glycoprotein Oxidation

-

Dissolve the glycoprotein in cold 100 mM Sodium Acetate, pH 5.5, to a final concentration of 1-5 mg/mL.[5]

-

Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer.

-

Mix the glycoprotein solution with the periodate (B1199274) solution. A typical ratio is 1:1 by volume.

-

Incubate the reaction for 30 minutes at 0-4°C, protected from light.[5]

-

Remove the excess periodate by passing the solution through a desalting column pre-equilibrated with the desired coupling buffer (e.g., PBS, pH 7.2-7.5).[5]

Biotinylation Reaction

-

Prepare a stock solution of Biotin-PEG4-hydrazide in DMSO (e.g., 50 mM).

-

Add the Biotin-PEG4-hydrazide stock solution to the oxidized glycoprotein solution to achieve a final concentration typically in the range of 5-10 mM.

-

Incubate the mixture for 2 hours at room temperature.[5]

-

Purify the biotinylated glycoprotein from excess, unreacted Biotin-PEG4-hydrazide using a desalting column or dialysis against an appropriate buffer.

Visualized Workflow and Pathways

The following diagrams illustrate the logical flow of the glycoprotein biotinylation process.

Caption: Experimental workflow for glycoprotein biotinylation.

Caption: Chemical pathway of hydrazone bond formation.

Applications in Research and Drug Development

The specific and efficient labeling afforded by Biotin-PEG4-hydrazide makes it a valuable tool in various research and development contexts:

-

Glycoprotein Analysis: Enables the enrichment and detection of specific glycoproteins from complex biological samples for proteomics and glycomics studies.

-

Cell Surface Labeling: As glycosylation is prominent on cell surface proteins, this reagent can be used to label living cells for studies involving cell tracking, adhesion, and signaling, provided the reagents are membrane-impermeable.[9]

-

Drug Targeting and Delivery: Biotinylated molecules can be used in targeted drug delivery systems by exploiting the high-affinity biotin-avidin interaction to guide therapeutic agents to specific sites.

-

Immunoassays: The biotin tag serves as a robust handle for detection in various assay formats, including ELISA, Western blotting, and immunohistochemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biotin-PEG4-Hydrazide, 756525-97-0 | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Biotin-PEG4-hydrazide - Creative Biolabs [creative-biolabs.com]

- 5. proteochem.com [proteochem.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Enzyme-based detection of glycoproteins on blot transfers using avidin-biotin technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biotin-PEG4-hydrazide TFA: Solubility, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and handling of Biotin-PEG4-hydrazide TFA, a critical reagent in bioconjugation and targeted drug delivery. Below, you will find detailed information on its solubility, stability, and established experimental protocols, designed to facilitate its effective use in research and development.

Core Properties of this compound

This compound is a versatile biotinylation reagent that features a biotin (B1667282) moiety for detection or purification, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance water solubility and reduce steric hindrance, and a hydrazide group for covalent conjugation to carbonyl compounds (aldehydes and ketones). The trifluoroacetic acid (TFA) salt form often aids in the stability and solubility of the compound.

Solubility

The solubility of this compound is a critical factor for its application in various experimental settings. The hydrophilic PEG4 spacer significantly improves its solubility in aqueous buffers compared to biotinylation reagents with hydrocarbon spacers.[1] A summary of its solubility in common laboratory solvents is presented below.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 29.17 mg/mL (57.69 mM)[2][3] | Hygroscopic DMSO can impact solubility; using newly opened solvent is recommended.[2][3] Ultrasonic warming and heating to 60°C can aid dissolution.[2][3] |

| Water | Soluble[4][5] | The hydrophilic PEG spacer imparts water solubility.[5][6][7] |

| Dimethylformamide (DMF) | Soluble[4][8] | |

| Dichloromethane (DCM) | Soluble[4][8] | |

| Methanol (MeOH) | Soluble[8] | |

| Acetonitrile | Not Soluble[5] |

Stability and Storage

Proper storage is crucial to maintain the integrity and reactivity of this compound. The compound is hygroscopic and moisture-sensitive.

Solid Form

For long-term storage, it is recommended to keep the solid compound at -20°C.[4][5][7][8] For short-term storage, 0-4°C is acceptable for days to weeks.[6] The product is generally stable for several weeks during standard shipping at ambient temperature.[6] It is advised to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5]

In Solution

Stock solutions of this compound can be prepared in a dry solvent and stored frozen when not in use.[5] For stock solutions in DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2][3] Biotinylated samples can typically be stored under the same conditions as the non-biotinylated molecule, with 4°C being a common condition for several weeks.[1]

Experimental Protocols

Biotin-PEG4-hydrazide is primarily used for the biotinylation of glycoproteins and other molecules containing carbohydrate moieties. The hydrazide group reacts with aldehyde groups, which can be generated by the oxidation of cis-diols in sugars.

Protocol 1: Biotinylation of Glycoproteins

This protocol outlines the general steps for labeling glycoproteins with this compound.

1. Oxidation of Glycoprotein (B1211001):

- Dissolve the glycoprotein in a suitable buffer, such as 100 mM sodium acetate, pH 5.5.

- Add a freshly prepared solution of sodium periodate (B1199274) (NaIO₄) to a final concentration of 1-10 mM. The lower concentration (1 mM) is typically used for the selective oxidation of sialic acid residues.

- Incubate the reaction on ice for 30 minutes, protected from light.

- Remove the excess sodium periodate using a desalting column or dialysis, exchanging the buffer to a coupling buffer (e.g., 100 mM sodium acetate, pH 5.5).

2. Biotinylation Reaction:

- Prepare a stock solution of this compound in an appropriate solvent like DMSO.

- Add the this compound solution to the oxidized glycoprotein. The optimal molar ratio of the biotinylation reagent to the glycoprotein should be determined empirically.

- Incubate the reaction for 2 hours to overnight at room temperature. The reaction is most efficient at a pH of 5-7.[5]

- For a more stable bond, the resulting hydrazone linkage can be reduced to a secondary amine using sodium cyanoborohydride (NaCNBH₃).

3. Purification:

- Remove unreacted this compound by dialysis or gel filtration.

Visualizations

Caption: Functional components of this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. labsolu.ca [labsolu.ca]

- 5. vectorlabs.com [vectorlabs.com]

- 6. medkoo.com [medkoo.com]

- 7. Biotin-PEG4-Hydrazide, 756525-97-0 | BroadPharm [broadpharm.com]

- 8. Biotin-PEG4-hydrazide.TFA - Conju-Probe: Enable Bioconjugation [conju-probe.com]

An In-depth Technical Guide to PROTAC Linkers and Biotin-PEG4-hydrazide TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Proteolysis Targeting Chimeras (PROTACs), with a deep focus on the critical role of the linker component in their design and efficacy. It further details the properties and applications of Biotin-PEG4-hydrazide TFA, a key reagent in the bioconjugation toolbox relevant to PROTAC development and evaluation.

The Core of Targeted Protein Degradation: Understanding PROTACs

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional small-molecule inhibitors that merely block a protein's function, PROTACs trigger the complete degradation of the target protein.[3][4]

These heterobifunctional molecules are composed of three distinct parts:

-

A ligand that binds to the target Protein of Interest (POI) .[5]

-

A ligand that recruits an E3 ubiquitin ligase .[5]

-

A chemical linker that covalently connects the two ligands.[5][6]

The PROTAC molecule acts as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[1][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and destroyed by the 26S proteasome, while the PROTAC molecule is released to repeat the cycle, enabling it to act catalytically at sub-stoichiometric concentrations.[1][3]

References

- 1. chempep.com [chempep.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. biopharma.co.uk [biopharma.co.uk]

- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrophilic Advantage: A Technical Guide to PEGylated Biotin Reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core hydrophilic properties of PEGylated biotin (B1667282) reagents, their synthesis, characterization, and pivotal role in various research and therapeutic applications. The strategic addition of polyethylene (B3416737) glycol (PEG) to biotin significantly enhances its aqueous solubility and biocompatibility, making it an invaluable tool in drug delivery, immunoassays, and diagnostics.

Enhancing Hydrophilicity through PEGylation

Biotin, a small vitamin, exhibits limited solubility in aqueous solutions. The process of PEGylation, which involves the covalent attachment of PEG chains, dramatically improves its hydrophilic nature. This modification imparts several beneficial properties:

-

Increased Aqueous Solubility: The ether linkages in the PEG backbone readily form hydrogen bonds with water molecules, significantly increasing the water solubility of the biotin conjugate. This is crucial for its use in biological systems, which are predominantly aqueous.

-

Improved Biocompatibility and Reduced Immunogenicity: PEG chains create a hydration shell around the biotin molecule, masking it from the immune system and reducing the likelihood of an immune response.

-

Enhanced Stability and Bioavailability: Increased solubility contributes to improved stability in biological fluids and can lead to a longer circulation half-life and better bioavailability.

-

Reduced Non-Specific Binding: The hydrophilic and flexible nature of the PEG spacer minimizes non-specific hydrophobic interactions, leading to cleaner results in sensitive assays.

-

Steric Hindrance Reduction: The PEG spacer arm provides a flexible connection that minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to avidin (B1170675) or streptavidin.

The length of the PEG chain is a critical parameter that can be tailored to specific applications. Longer PEG chains generally lead to greater water solubility and a more pronounced reduction in immunogenicity.

Quantitative Data on Physicochemical Properties

While precise quantitative data for every PEGylated biotin derivative is extensive and often proprietary, the following table summarizes the general solubility and key characteristics of common reagent types.

| Reagent Type | Molecular Weight (Daltons) | Solubility | Key Features |

| Biotin-PEG-NHS Ester | 500 - 5,000+ | Soluble in water, DMSO, DMF. | Amine-reactive; forms stable amide bonds with primary amines (e.g., lysine (B10760008) residues in proteins). |

| Biotin-PEG-Maleimide | 500 - 5,000+ | Soluble in water and common organic solvents. | Thiol-reactive; specifically reacts with sulfhydryl groups (e.g., cysteine residues). |

| Biotin-PEG-Hydrazide | 500 - 5,000+ | Soluble in aqueous buffers. | Carbonyl-reactive; reacts with aldehydes and ketones. |

| Biotin-PEG-Amine | 500 - 5,000+ | Generally soluble in water and polar organic solvents. | Can be conjugated to carboxyl groups using carbodiimide (B86325) chemistry. |

| Biotin-PEG-Thiol | 400 - 20,000 | Soluble at 10 mg/mL in water, chloroform, and DMSO. | Reacts with maleimides and can bind to gold surfaces. |

| Biotin-PEG-Biotin | 600 - 5,000 | Soluble in water, aqueous buffers, chloroform, methylene (B1212753) chloride, DMF, and DMSO. | Can crosslink avidin or streptavidin molecules. |

| 4-Arm PEG-Biotin | 2,000 - 20,000 | Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. | Multi-arm structure allows for the binding of multiple avidin/streptavidin molecules. |

Experimental Protocols

Synthesis of Biotin-PEG-NHS Ester

This protocol provides a general method for the synthesis of a Biotin-PEG-NHS ester, a widely used amine-reactive biotinylation reagent.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of Biotin-PEG-NHS.

Methodology:

-

Dissolution: Dissolve Biotin and an equimolar amount of an amine-reactive PEG derivative with a terminal NHS ester in an anhydrous organic solvent such as Dimethylformamide (DMF).

-

Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel. The appropriate solvent system for elution will depend on the specific PEG chain length and can be determined by TLC analysis.

-

Final Product: Collect the fractions containing the pure Biotin-PEG-NHS ester and remove the solvent to yield the final product, which should be stored under desiccated conditions.

Characterization of PEGylated Biotin Reagents

Accurate characterization is essential to confirm the successful synthesis and purity of the PEGylated biotin reagent.

Diagram of Characterization Workflow:

Caption: Workflow for the characterization of PEGylated biotin reagents.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the covalent attachment of the PEG chain to the biotin molecule. Characteristic peaks for both biotin and the repeating ethylene (B1197577) glycol units of PEG should be present in the spectrum.

-

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS are used to determine the molecular weight of the final product, confirming the addition of the PEG chain.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) or other chromatographic techniques can be used to assess the purity of the final product.

Applications in Research and Drug Development

The enhanced hydrophilic properties of PEGylated biotin reagents make them indispensable in a multitude of applications.

Targeted Drug Delivery

PEGylated biotin reagents are instrumental in developing targeted drug delivery systems. A therapeutic agent can be conjugated to the PEGylated biotin, and the biotin moiety then serves as a targeting ligand for cells that overexpress biotin receptors, such as many types of cancer cells.

Diagram of Targeted Drug Delivery and Cellular Signaling:

Caption: Targeted drug delivery using a Drug-PEG-Biotin complex.

This targeted approach can increase the therapeutic efficacy of the drug while minimizing off-target side effects.

Immunoassays and Diagnostics

In immunoassays like ELISA and Western blotting, PEGylated biotin is used to label antibodies or other proteins. The hydrophilic PEG spacer reduces non-specific binding to the assay surface, leading to lower background and higher signal-to-noise ratios. The strong and specific interaction between biotin and streptavidin (or avidin) is then used for detection.

Diagram of Immunoassay Workflow (ELISA):

Caption: Workflow of a sandwich ELISA utilizing a Biotin-PEG labeled detection antibody.

Conclusion

The PEGylation of biotin is a powerful strategy to enhance its hydrophilic properties, leading to significant improvements in solubility, biocompatibility, and in vivo performance. This technical guide provides an overview of the fundamental principles, key data, experimental considerations, and diverse applications of PEGylated biotin reagents. For researchers and professionals in drug development and life sciences, a thorough understanding of these reagents is crucial for designing and executing robust and effective experiments and therapeutic strategies.

Methodological & Application

Application Notes and Protocols for Labeling Glycoproteins with Biotin-PEG4-hydrazide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective labeling of glycoproteins with Biotin-PEG4-hydrazide. This method targets the carbohydrate moieties of glycoproteins, offering a specific site of biotinylation that is often distal to the protein's active or binding sites. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the biotinylated molecule and minimizes steric hindrance, thereby improving accessibility for detection and purification with avidin (B1170675) or streptavidin-based systems.[1][2][3]

Principle of the Method

The labeling process is a two-step chemical reaction. First, the cis-diol groups present in the sugar residues of the glycoprotein (B1211001) are oxidized to generate aldehyde groups.[4][5] This is typically achieved through mild treatment with sodium meta-periodate (NaIO₄).[2][6] In the second step, the aldehyde-reactive hydrazide group of Biotin-PEG4-hydrazide reacts with the newly formed aldehydes to create a stable hydrazone bond, thus covalently attaching the biotin (B1667282) label to the glycoprotein.[1][7][8] The reaction is most efficient in a slightly acidic to neutral pH range (pH 5-7).[1] The efficiency of this reaction can be enhanced by the addition of a catalyst such as aniline.[1][6][8]

Experimental Workflow

The following diagram illustrates the key stages of the glycoprotein labeling protocol.

Caption: Workflow for the biotinylation of glycoproteins using Biotin-PEG4-hydrazide.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the glycoprotein labeling protocol. Optimization may be required depending on the specific glycoprotein and downstream application.

| Parameter | Recommended Range/Value | References |

| Glycoprotein Preparation | ||

| Concentration | 1-10 mg/mL | [4][5][7][9] |

| Buffer | 100 mM Sodium Acetate | [4][5][7][9] |

| pH | 5.5 | [4][5][7][9] |

| Oxidation Step | ||

| Sodium Periodate (B1199274) (NaIO₄) Conc. | 1-10 mM (final concentration) | [2][4][6] |

| Temperature | 0-4°C (on ice) | [7][9] |

| Incubation Time | 30 minutes | [2][7][9] |

| Condition | Protect from light | [4][6] |

| Biotinylation Step | ||

| Biotin-PEG4-hydrazide Conc. | 5-10 mM (final concentration) | [7][9] |

| Buffer | 50-100 mM Sodium Phosphate or Coupling Buffer | [2][7] |

| pH | 6.5-7.5 | [2] |

| Temperature | Room Temperature | [2][4][7][9] |

| Incubation Time | 2 hours to overnight | [2][4] |

Detailed Experimental Protocol

This protocol is a general guideline. For optimal results, empirical testing of reagent concentrations and incubation times for your specific glycoprotein is recommended.[2]

Materials and Reagents

-

Glycoprotein of interest

-

Biotin-PEG4-hydrazide

-

Sodium meta-periodate (NaIO₄)

-

Sodium Acetate Buffer (100 mM, pH 5.5)

-

Coupling Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0-7.5)[2][7]

-

Dimethylsulfoxide (DMSO)

-

Dialysis tubing or cassette (with appropriate molecular weight cut-off)

-

Reaction tubes

-

Ice bath

Procedure

Part A: Oxidation of Glycoprotein

-

Prepare Glycoprotein Solution: Dissolve the glycoprotein to be labeled in cold 100 mM Sodium Acetate, pH 5.5, to a final concentration of 1-5 mg/mL.[7][9]

-

Prepare Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 100 mM Sodium Acetate, pH 5.5.[5][7][9] Keep this solution on ice and protected from light.[4][7]

-

Initiate Oxidation: Mix equal volumes of the cold glycoprotein solution and the cold periodate solution.[7][9] This results in a final periodate concentration of 10 mM.

-

Incubate: Incubate the reaction mixture for 30 minutes on ice (0-4°C) in the dark.[7][9]

-

Remove Excess Periodate: Immediately following incubation, remove the unreacted sodium periodate from the oxidized glycoprotein. This is a critical step to prevent interference with the subsequent biotinylation reaction. Use a desalting column (gel filtration) equilibrated with the Coupling Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0-7.5).[2][7][9]

Part B: Biotinylation of Oxidized Glycoprotein

-

Prepare Biotin-PEG4-hydrazide Stock Solution: Prepare a 50 mM stock solution of Biotin-PEG4-hydrazide in DMSO.[2] For example, for EZ-Link™ Hydrazide-PEG4-Biotin (50 mg), this can be achieved by dissolving the contents in 396 µL of anhydrous DMSO to make a 250 mM stock, which can then be diluted.[2]

-

Initiate Biotinylation: Add a sufficient volume of the Biotin-PEG4-hydrazide stock solution to the purified, oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.[7][9]

-

Incubate: Allow the biotinylation reaction to proceed for 2 hours to overnight at room temperature with gentle mixing.[2][4]

-

Purify the Labeled Glycoprotein: Remove unreacted Biotin-PEG4-hydrazide from the biotinylated glycoprotein using extensive dialysis against an appropriate buffer (e.g., PBS) or by gel filtration with a desalting column.[2][4][7][9]

Storage

The purified biotinylated glycoprotein can typically be stored under the same conditions as the unlabeled protein, often at 4°C for several weeks or frozen at -20°C or -80°C for long-term storage.[2]

Signaling Pathway and Logical Relationship Diagram

The chemical logic of the labeling process involves the transformation of functional groups on the glycoprotein and the biotinylation reagent.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Biotin-PEG4-Hydrazide, 756525-97-0 | BroadPharm [broadpharm.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. help.lumiprobe.com [help.lumiprobe.com]